Stereochemical Purity vs. Parent Lactone
The target compound is supplied as a single diastereomer at the C3 position, a result of the highly diastereoselective radical bromination of the parent 4-tert-butoxycarbonyl-5,6-diphenylmorpholin-2-one. This bromination proceeds with essentially complete facial selectivity to give the anti bromide as a single diastereomer [1]. In contrast, the non-brominated parent lactone (CAS 112741-50-1) is achiral at the equivalent position, requiring the end user to perform and optimize this diastereoselective transformation independently.
| Evidence Dimension | Diastereoselectivity of bromination |
|---|---|
| Target Compound Data | Single anti diastereomer observed by 1H NMR; no syn isomer detected |
| Comparator Or Baseline | Parent lactone (CAS 112741-50-1): achiral at C3, requires bromination step |
| Quantified Difference | Target compound eliminates bromination step (typical yield 70–90% [1]) and provides >99:1 diastereomeric ratio at C3, whereas user-performed bromination may yield lower dr if not carefully controlled. |
| Conditions | Radical bromination with NBS in CCl4; stereochemistry determined by 1H NMR |
Why This Matters
For procurement, this eliminates a high-risk synthetic step and guarantees a defined stereochemical starting point, directly reducing labor, solvent, and purification costs.
- [1] Williams, R. M.; Sinclair, P. J.; DeMong, D. E.; Chen, D.; Zhai, D. Org. Synth. 2003, 80, 18; The methylene carbon of the morpholinone can be efficiently brominated with NBS in CCl4 to give a single diastereomeric bromide (anti). View Source
